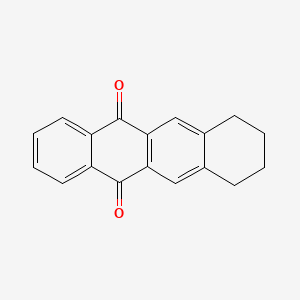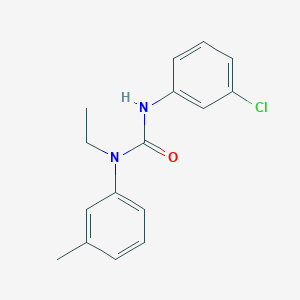![molecular formula C20H18N2 B15074750 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline CAS No. 102002-64-2](/img/structure/B15074750.png)
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline is an organic compound with the molecular formula C20H18N2 It is a derivative of aniline, characterized by the presence of a methylphenyl group and a methylideneamino group attached to the aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 4-[(4-methoxyphenyl)methylideneamino]-N-phenylaniline
- 4-[(4-chlorophenyl)methylideneamino]-N-phenylaniline
- 4-[(4-nitrophenyl)methylideneamino]-N-phenylaniline
Uniqueness
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to its analogs, potentially resulting in distinct biological effects and applications.
特性
CAS番号 |
102002-64-2 |
|---|---|
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C20H18N2/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15,22H,1H3 |
InChIキー |
VVDDGCZRPZVZGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


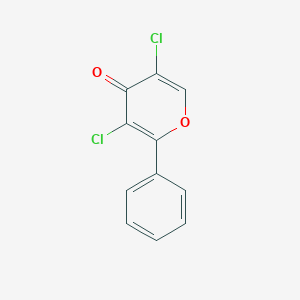
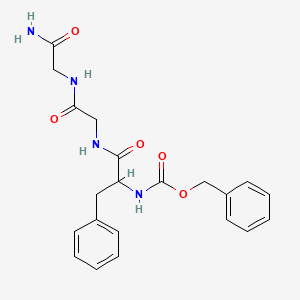
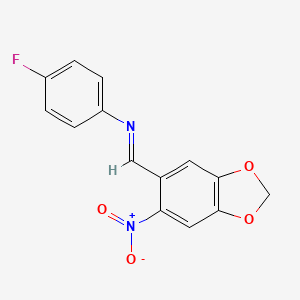
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
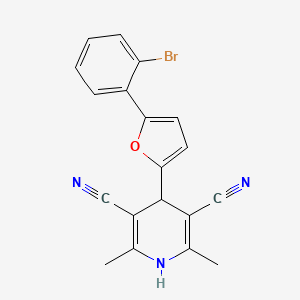
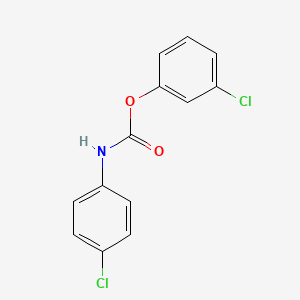
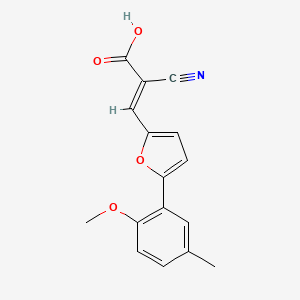
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
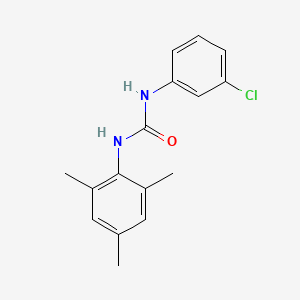

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
